molecular formula C16H33NO9 B12280015 H2N-Peg7-CH2cooh

H2N-Peg7-CH2cooh

Katalognummer: B12280015
Molekulargewicht: 383.43 g/mol
InChI-Schlüssel: FHAZSVFTGXZFBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

H2N-Peg7-CH2cooh, also known as Amino-PEG7-acetic acid, is a compound with the molecular formula C16H33NO9 and a molecular weight of 383.43 g/mol . It is a polyethylene glycol (PEG) derivative with an amino group at one end and a carboxylic acid group at the other. This compound is widely used in various scientific research fields due to its unique properties and versatility.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H2N-Peg7-CH2cooh typically involves the reaction of polyethylene glycol (PEG) with appropriate reagents to introduce the amino and carboxylic acid functional groups. One common method involves the reaction of PEG with an amino acid derivative under controlled conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

H2N-Peg7-CH2cooh undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various PEG derivatives with modified functional groups, which can be used for further applications in research and industry .

Wissenschaftliche Forschungsanwendungen

H2N-Peg7-CH2cooh is widely used in scientific research due to its versatility. Some of its applications include:

Wirkmechanismus

The mechanism of action of H2N-Peg7-CH2cooh involves its ability to form stable conjugates with other molecules through its amino and carboxylic acid groups. These conjugates can interact with specific molecular targets and pathways, leading to desired effects such as improved drug delivery and enhanced stability of biomolecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

H2N-Peg7-CH2cooh is unique due to its specific PEG chain length and functional groups, which provide optimal properties for various applications in research and industry. Its ability to form stable conjugates and enhance the properties of other molecules makes it a valuable compound in scientific research .

Eigenschaften

Molekularformel

C16H33NO9

Molekulargewicht

383.43 g/mol

IUPAC-Name

2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid

InChI

InChI=1S/C16H33NO9/c17-1-2-20-3-4-21-5-6-22-7-8-23-9-10-24-11-12-25-13-14-26-15-16(18)19/h1-15,17H2,(H,18,19)

InChI-Schlüssel

FHAZSVFTGXZFBE-UHFFFAOYSA-N

Kanonische SMILES

C(COCCOCCOCCOCCOCCOCCOCC(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.